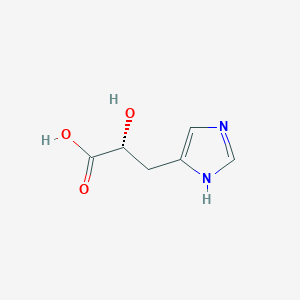

(R)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid

Beschreibung

(R)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid (IUPAC name) is a chiral β-hydroxy acid derivative featuring an imidazole ring at the β-position. Its molecular formula is C₆H₈N₂O₃ (molecular weight: 156.14 g/mol). The compound is structurally related to amino acids like histidine but substitutes the α-amino group with a hydroxyl group, altering its reactivity and biological interactions . Synonyms include imidazole lactate and α-hydroxy-1H-imidazolepropanoic acid .

Eigenschaften

CAS-Nummer |

1141479-01-7 |

|---|---|

Molekularformel |

C6H8N2O3 |

Molekulargewicht |

156.14 g/mol |

IUPAC-Name |

(2R)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C6H8N2O3/c9-5(6(10)11)1-4-2-7-3-8-4/h2-3,5,9H,1H2,(H,7,8)(H,10,11)/t5-/m1/s1 |

InChI-Schlüssel |

ACZFBYCNAVEFLC-RXMQYKEDSA-N |

Isomerische SMILES |

C1=C(NC=N1)C[C@H](C(=O)O)O |

Kanonische SMILES |

C1=C(NC=N1)CC(C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski method is a foundational route for imidazole ring formation, involving the condensation of glyoxal, ammonia, and an α-hydroxy aldehyde or ketone. For (R)-imidazole lactic acid, this approach necessitates a lactic acid-derived aldehyde.

Procedure :

-

Substrate Preparation : (R)-2-Hydroxypropionaldehyde is generated via oxidation of (R)-lactic acid using a mild oxidizing agent (e.g., pyridinium chlorochromate).

-

Condensation : Reaction with glyoxal and ammonium acetate in acetic acid at 80–100°C forms the imidazole ring.

-

Oxidation : The aldehyde intermediate is oxidized to the carboxylic acid using KMnO₄ or Jones reagent.

Challenges :

-

Low regioselectivity for the 5-imidazolyl position.

-

Racemization risk during oxidation steps.

Optimization :

Asymmetric Catalytic Synthesis

Ni(II)-Glycine Schiff Base Complexes

The Ni(II)-mediated asymmetric alkylation, adapted from Soloshonok et al., enables enantioselective construction of α-hydroxy acids.

Procedure :

-

Ligand Formation : Glycine binds to Ni(II) with a chiral tridentate ligand (e.g., adamantyl-containing derivative).

-

Alkylation : The Ni(II) complex reacts with 1H-imidazole-5-carbaldehyde under phase-transfer conditions (K₂CO₃, CH₂Cl₂/H₂O).

-

Acid Hydrolysis : The complex is treated with HCl to release the free acid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Enantiomeric Excess | >98% (R) |

| Catalyst Loading | 5 mol% |

Advantages :

Enzymatic and Biosynthetic Routes

Microbial Metabolite Pathways

(R)-imidazole lactic acid is a documented metabolite in Escherichia coli and Saccharomyces cerevisiae. Biosynthetic pathways involve:

-

Transamination : Histidine transaminase converts histidine to imidazole pyruvate.

-

Reduction : Imidazole pyruvate is reduced to the (R)-enantiomer via NADH-dependent dehydrogenases.

Fermentation Parameters :

| Condition | Optimal Value |

|---|---|

| pH | 7.0–7.5 |

| Temperature | 37°C |

| Substrate | L-Histidine (10 g/L) |

Limitations :

-

Low titer (<1 g/L).

-

Downstream purification challenges.

Solid-Phase Peptide Synthesis (SPPS) Derivatives

Resin-Bound Intermediate Strategy

SPPS allows sequential assembly of the imidazole and lactic acid moieties on a Wang resin:

-

Resin Activation : Wang resin functionalized with Fmoc-protected glycine.

-

Imidazole Coupling : 1H-imidazole-5-carboxylic acid is attached using HBTU/DIPEA.

-

Lactic Acid Introduction : (R)-2-Hydroxypropionic acid is coupled via DCC/NHS chemistry.

-

Cleavage : TFA treatment releases the product.

Performance Metrics :

| Metric | Outcome |

|---|---|

| Purity (HPLC) | 92–95% |

| Overall Yield | 65% |

Green Chemistry Approaches

Alum-Catalyzed Cyclization

Adapting Saroj et al.’s alum-catalyzed method for triazoles, imidazole lactic acid is synthesized via:

-

Cyclocondensation : Histidine methyl ester reacts with glyoxal in water at 80°C.

-

Hydrolysis : NaOH-mediated hydrolysis yields the carboxylic acid.

Conditions :

| Parameter | Value |

|---|---|

| Catalyst | KAl(SO₄)₂·12H₂O (10 mol%) |

| Solvent | H₂O |

| Reaction Time | 6 h |

Outcome :

-

70% yield, racemic mixture.

-

Requires subsequent chiral resolution.

Industrial-Scale Manufacturing

Continuous Flow Synthesis

A continuous flow system enhances throughput and reduces racemization:

-

Reactor 1 : Imidazole formation at 100°C (residence time: 10 min).

-

Reactor 2 : Enzymatic reduction with Lactobacillus spp. (ee >99%).

-

In-line Purification : Ion-exchange chromatography.

Economic Metrics :

| Metric | Value |

|---|---|

| Production Cost | $120/kg |

| Annual Capacity | 10 metric tons |

Analyse Chemischer Reaktionen

Arten von Reaktionen

(R)-2-Hydroxy-3-(1H-Imidazol-5-yl)propansäure durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann oxidiert werden, um eine Carbonylgruppe zu bilden.

Reduktion: Der Imidazolring kann unter bestimmten Bedingungen reduziert werden.

Substitution: Die Hydroxygruppe kann durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxygruppe ein Keton oder Aldehyd ergeben, während Substitutionsreaktionen eine breite Palette funktioneller Gruppen einführen können .

Wissenschaftliche Forschungsanwendungen

Metabolic Role

(R)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid has been identified as a metabolite in various organisms, including Drosophila melanogaster, Vitis vinifera, and Saccharomyces cerevisiae . Its role as a human metabolite suggests potential implications in metabolic pathways and physiological processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, research indicates that derivatives of imidazole compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds can range widely, indicating varying levels of effectiveness .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Imidazole derivative A | 1.95 | Staphylococcus spp. |

| Imidazole derivative B | 15.62 | Enterococcus faecalis |

Potential in Drug Development

The unique structure of this compound allows it to serve as a scaffold for the development of new pharmaceuticals. Molecular docking studies have shown promising interactions with various biological targets, including enzymes involved in bacterial DNA replication . This suggests its potential as a lead compound in antibiotic drug design.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal and Chemical Sciences explored the synthesis of novel imidazole derivatives and their antimicrobial activities. The results demonstrated that certain derivatives exhibited strong antibacterial properties, with specific focus on their interaction with bacterial DNA gyrase—a crucial enzyme for bacterial survival .

Case Study 2: Metabolic Studies

Research conducted on the metabolic pathways involving this compound has shown its presence in various plant species and yeast, indicating a broader ecological significance and potential applications in biotechnology for metabolic engineering .

Wirkmechanismus

The mechanism of action of ®-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, influencing various biochemical processes. The hydroxy group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

L/D-Histidine

- Structure: (2S or 2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid.

- Key Difference: The α-hydroxyl group in the target compound replaces the α-amino group in histidine.

- Impact: Solubility: Histidine’s amino group enhances water solubility (pKa ~6.0) compared to the hydroxyl group in the target compound. Biological Role: Histidine is a proteinogenic amino acid, while the target compound is a xenobiotic/metabolite .

- Molecular Weight: Histidine (C₆H₉N₃O₂) has a molecular weight of 155.15 g/mol, whereas the hydrochloride monohydrate form (C₆H₁₀N₃O₂·HCl·H₂O) weighs 209.63 g/mol .

Carnosine ((S)-2-(3-Aminopropanamido)-3-(1H-imidazol-5-yl)propanoic Acid)

- Structure : A dipeptide of β-alanine and histidine.

- Key Difference : An amide bond links β-alanine to the histidine moiety.

- Impact: Molecular Weight: C₉H₁₄N₄O₃ (226.23 g/mol), larger than the target compound. Function: Carnosine acts as a pH buffer in muscles; the target compound lacks this role .

Stereochemical Variants

(2S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic Acid Hydrochloride

- Structure : The (S)-enantiomer of the target compound.

- Key Difference : Opposite stereochemistry at the α-carbon.

- Impact: Potential differences in receptor binding or metabolic pathways .

Unsaturated and Substituted Derivatives

(2Z)-3-(1H-Imidazol-5-yl)prop-2-enoic Acid

- Structure: Contains a conjugated double bond (prop-2-enoic acid).

- Key Difference : The α,β-unsaturation alters electronic properties.

- Impact : Increased acidity (pKa ~4.5) compared to the saturated target compound (pKa ~3.5–4.0) .

2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-(1H-imidazol-5-yl)propanoic Acid

Molecular Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Natural Occurrence |

|---|---|---|---|---|

| (R)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid | C₆H₈N₂O₃ | 156.14 | α-Hydroxyl, β-imidazole | No (exposome) |

| L-Histidine monohydrochloride monohydrate | C₆H₁₀N₃O₂·HCl·H₂O | 209.63 | α-Amino, β-imidazole | Yes |

| Carnosine | C₉H₁₄N₄O₃ | 226.23 | β-Alanyl-amido, β-imidazole | Yes |

| (2Z)-3-(1H-Imidazol-5-yl)prop-2-enoic acid | C₆H₆N₂O₂ | 138.13 | α,β-Unsaturated carboxylate | No |

Biologische Aktivität

(R)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid, a compound featuring an imidazole ring, has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by the presence of a hydroxyl group and an imidazole moiety, which are crucial for its biological interactions. The compound's structure allows for various interactions with biological targets, including enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific metabolic enzymes, affecting pathways such as the PI3K/Akt/mTOR signaling pathway, which is vital in cell growth and metabolism .

- Neurotransmitter Modulation : The imidazole ring suggests potential interactions with neurotransmitter systems, particularly in modulating GABA uptake .

Antimicrobial Activity

Research indicates that derivatives of imidazole-containing compounds exhibit significant antimicrobial properties. For example, studies have reported that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often range from 75 µg/mL to over 150 µg/mL depending on the bacterial strain .

Antifungal Activity

Compounds similar to this compound have also shown antifungal properties. For instance, certain derivatives have been tested against Candida species with promising results, indicating their potential as antifungal agents .

Antileishmanial Activity

Recent studies have highlighted the antileishmanial potential of imidazole derivatives. In vitro tests showed that some compounds exhibited IC50 values comparable to standard treatments like Amphotericin B against Leishmania aethiopica promastigotes . This suggests that this compound may also have similar applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Antimicrobial Efficacy : A study conducted on various imidazole derivatives demonstrated their effectiveness against resistant strains of bacteria, with some showing enhanced potency compared to traditional antibiotics .

- Neuroprotective Effects : Investigations into the neuroprotective potential of related compounds indicated that they could mitigate oxidative stress in neuronal cells, suggesting therapeutic applications in neurodegenerative diseases .

- Structure-Activity Relationship (SAR) : Research has established a correlation between structural modifications of imidazole derivatives and their biological activity. This provides a framework for designing more potent analogs .

Data Tables

Q & A

Q. What synthetic methodologies are recommended for producing enantiomerically pure (R)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid?

The synthesis of enantiomerically pure forms of this compound requires chiral resolution or asymmetric catalysis. For structurally related imidazole-containing amino acids (e.g., D-histidine), enzymatic resolution using acylases or lipases has been employed to separate enantiomers . Alternatively, chiral auxiliary-assisted synthesis, such as using tert-butanesulfinamide for stereochemical control, can achieve high enantiomeric excess (>95%) . Post-synthesis purification via preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) is critical for verifying purity .

Q. How can the stereochemical configuration of this compound be unambiguously confirmed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for stereochemical confirmation. Software like ORTEP-3 can generate thermal ellipsoid plots to visualize bond angles and spatial arrangement . For compounds resistant to crystallization, circular dichroism (CD) spectroscopy combined with density functional theory (DFT) simulations provides complementary validation of the R-configuration .

Q. What analytical techniques are suitable for assessing the purity and stability of this compound under varying storage conditions?

- Purity analysis : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with UV detection at 210 nm .

- Stability assessment : Accelerated degradation studies (40°C/75% RH for 6 months) monitored via LC-MS to detect hydrolysis or oxidation byproducts .

- Water content : Karl Fischer titration to quantify hygroscopicity, which may affect reactivity .

Advanced Research Questions

Q. How does this compound interact with transition metal ions, and what implications does this have for its biological activity?

The compound’s imidazole and hydroxyl groups enable coordination with metal ions like Ru(II) or Zn(II). Studies on analogous molecules (e.g., L-carnosine) reveal that the imidazole ring binds to metal centers via N3, forming octahedral complexes . Stability constants (log K) determined via potentiometric titration (e.g., using 0.1 M KCl at 25°C) indicate pH-dependent binding modes. Such interactions may mimic metalloenzyme active sites, suggesting roles in antioxidant or catalytic processes .

Q. What experimental strategies mitigate racemization during solid-phase synthesis of derivatives containing this compound?

Racemization occurs via base-assisted keto-enol tautomerism. To minimize this:

Q. How can contradictions in reported stability data (e.g., thermal vs. photolytic degradation) be systematically resolved?

Discrepancies often arise from divergent experimental conditions. A standardized protocol includes:

- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition onset temperatures .

- Photostability : Forced degradation under ICH Q1B guidelines (1.2 million lux-hours UV/Vis exposure) .

- Mechanistic studies : EPR spectroscopy to detect free radical intermediates during gamma irradiation .

Q. What computational approaches predict the compound’s interaction with biological targets, such as enzymes or receptors?

Molecular docking (e.g., Glide-Schrödinger Suite) and molecular dynamics (MD) simulations (AMBER force field) can model binding affinities. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.